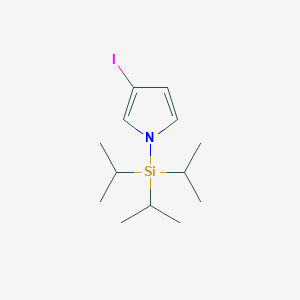
3-iodo-1-(triisopropylsilyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-1-(triisopropylsilyl)-1H-pyrrole is a useful research compound. Its molecular formula is C13H24INSi and its molecular weight is 349.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
3-Iodo-1-(triisopropylsilyl)-1H-pyrrole serves as a versatile building block in organic synthesis. Its structure allows for participation in various coupling reactions, which are essential for constructing complex molecular architectures.
Coupling Reactions
The compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These processes allow for the formation of carbon-carbon bonds, facilitating the synthesis of more complex heterocycles and pharmaceuticals. For instance, the iodide moiety can be easily replaced by other nucleophiles, expanding the diversity of synthesized compounds .
Electrophilic Substitution
The presence of the triisopropylsilyl group enhances the electrophilic substitution reactions of the pyrrole ring. This modification allows for better solubility and stability in various solvents, making it suitable for further functionalization .
Medicinal Chemistry
The medicinal potential of this compound is noteworthy due to its incorporation into biologically active compounds.
Anticancer Activity
Research has indicated that derivatives of pyrrole structures exhibit significant anticancer properties. For example, pyrrolo[2,3-b]pyridine derivatives have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer progression . The incorporation of this compound into these frameworks could enhance their efficacy.
Neuropharmacological Effects
Pyrrole derivatives have been studied for their neuropharmacological effects, including anticonvulsant and analgesic activities. The structural modifications provided by this compound may lead to improved bioactivity profiles compared to traditional compounds.
Synthesis of Bioactive Compounds
A notable study involved using this compound as a precursor to synthesize novel pyrrolo[2,3-b]pyridine derivatives with enhanced pharmacological properties. The synthetic route included a palladium-catalyzed coupling with potassium methyl malonate, demonstrating high yields and efficiency .
Development of Functional Materials
In materials science, this compound has been explored for developing functional materials such as polymers and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the iodine and silyl groups contribute to improved performance in electronic applications.
Propiedades
Fórmula molecular |
C13H24INSi |
|---|---|
Peso molecular |
349.33 g/mol |
Nombre IUPAC |
(3-iodopyrrol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H24INSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 |
Clave InChI |
SOHKSTGARVFEGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















